2,2'-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile
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Overview
Description
2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile is a chemical compound with the molecular formula C18H10N4O2 and a molecular weight of 314.2976 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring connected to two benzonitrile groups through oxygen atoms. It is often used as an impurity in the production of azoxystrobin, a widely used fungicide .
Preparation Methods
The synthesis of 2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile typically involves the reaction of pyrimidine derivatives with benzonitrile compounds under specific conditions. One common method includes the use of copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles . This reaction is known for its synthetic simplicity, good functional group tolerance, and applicability on a gram scale. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile involves its interaction with specific molecular targets and pathways. In the context of its use as an impurity in azoxystrobin, it may affect the compound’s overall efficacy and stability. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in fungal growth and metabolism .
Comparison with Similar Compounds
2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile can be compared with other similar compounds, such as:
Azoxystrobin: A fungicide with a similar pyrimidine structure but different functional groups, making it more effective in agricultural applications.
Dimethyl (2E,2’E)-2,2’-[4,6-pyrimidinediylbis(oxy-2,1-phenylene)]bis(3-methoxyacrylate): Another compound with a similar pyrimidine core but different substituents, used in different chemical and biological applications.
The uniqueness of 2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile lies in its specific structure and its role as an impurity in azoxystrobin, which influences its chemical behavior and applications.
Properties
Molecular Formula |
C18H10N4O2 |
---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxybenzonitrile |
InChI |
InChI=1S/C18H10N4O2/c19-10-13-5-1-3-7-15(13)23-17-9-18(22-12-21-17)24-16-8-4-2-6-14(16)11-20/h1-9,12H |
InChI Key |
BFEPKZUKYXSKPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC(=NC=N2)OC3=CC=CC=C3C#N |
Origin of Product |
United States |
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